molecular formula C28H54O4S B14584637 Diheptyl 7,7'-sulfanediyldiheptanoate CAS No. 61549-03-9

Diheptyl 7,7'-sulfanediyldiheptanoate

Cat. No.: B14584637
CAS No.: 61549-03-9
M. Wt: 486.8 g/mol
InChI Key: WIMSBXABKYGKAF-UHFFFAOYSA-N
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Description

Diheptyl 7,7'-sulfanediyldiheptanoate is a sulfur-bridged diester compound characterized by two heptyl chains linked via a sulfane group (S) at the seventh carbon of each heptanoate moiety. Its structure combines ester functionalities with a central sulfur atom, which may influence its physicochemical properties, such as solubility, thermal stability, and reactivity.

Properties

CAS No.

61549-03-9

Molecular Formula

C28H54O4S

Molecular Weight

486.8 g/mol

IUPAC Name

heptyl 7-(7-heptoxy-7-oxoheptyl)sulfanylheptanoate

InChI

InChI=1S/C28H54O4S/c1-3-5-7-11-17-23-31-27(29)21-15-9-13-19-25-33-26-20-14-10-16-22-28(30)32-24-18-12-8-6-4-2/h3-26H2,1-2H3

InChI Key

WIMSBXABKYGKAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CCCCCCSCCCCCCC(=O)OCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diheptyl 7,7’-sulfanediyldiheptanoate typically involves the esterification of heptanoic acid derivatives with a sulfur-containing diol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of Diheptyl 7,7’-sulfanediyldiheptanoate may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification, and the product is continuously extracted and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Diheptyl 7,7’-sulfanediyldiheptanoate can undergo various chemical reactions, including:

    Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Diheptyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and sulfide chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ester and sulfide functionalities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diheptyl 7,7’-sulfanediyldiheptanoate involves its interaction with molecular targets through its ester and sulfide groups. The ester groups can undergo hydrolysis, releasing heptanoic acid derivatives, while the sulfide linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry and biochemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diheptyl Phthalate (CAS 3648-21-3)

Diheptyl phthalate shares the diester backbone with the target compound but replaces the sulfur bridge with a benzene ring. Key differences include:

  • Functional Groups: Diheptyl phthalate lacks the sulfane group, which may reduce its polarity compared to Diheptyl 7,7'-sulfanediyldiheptanoate.
  • Applications: Phthalates are commonly used as plasticizers, but sulfur-containing analogs like this compound might exhibit enhanced thermal stability due to the sulfur bridge .

[7,7] Paracyclophanes (e.g., Cylindrocyclophanes and Merocyclophanes)

These cyclophanes feature two aromatic rings connected by alkyl chains, with structural variations in methyl substituents . Unlike this compound, they lack ester groups but share a similar bridging motif.

  • Structural Flexibility: The sulfur bridge in this compound may confer greater conformational flexibility compared to rigid aromatic cyclophanes.
  • Reactivity : Sulfur atoms can participate in redox reactions, whereas cyclophanes’ aromatic systems are more prone to electrophilic substitution .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

This sulfonated compound features a naphthalene core with hydroxyl and sulfonate groups. While structurally distinct, its sulfonate groups highlight the role of sulfur in enhancing water solubility—a property that this compound may lack due to its hydrophobic heptyl chains .

Comparative Data Table

Property This compound Diheptyl Phthalate [7,7] Paracyclophanes Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
Core Structure Sulfur-bridged diester Benzene-ring diester Aromatic cyclophane Sulfonated naphthalene
Polarity Moderate (due to S atom) Low Low (aromatic) High (sulfonate groups)
Solubility Likely hydrophobic Lipophilic Hydrophobic Water-soluble
Thermal Stability High (S-S bond stability inferred) Moderate High (rigid structure) Moderate (decomposes at >300°C)
Key Applications Potential polymer additive Plasticizer Bioactive molecules Dye intermediate, surfactant

Research Findings and Gaps

  • Synthetic Routes: this compound may be synthesized via thiol-ene coupling or esterification, similar to diheptyl phthalate .
  • Toxicity and Safety : Sulfur-containing compounds often require rigorous toxicity profiling. For example, dipotassium sulfonates are classified as irritants , but analogous data for the target compound are absent.
  • Functional Advantages : The sulfur bridge could improve UV resistance in polymers compared to traditional phthalates, though experimental validation is needed.

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